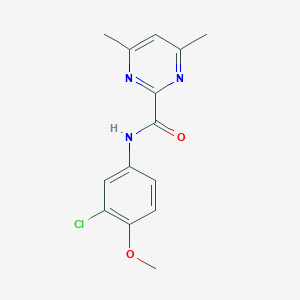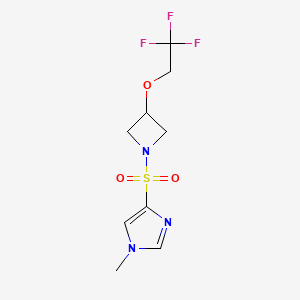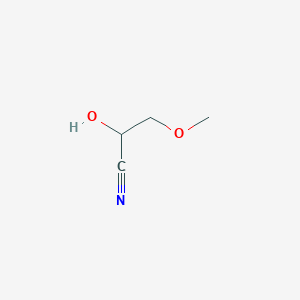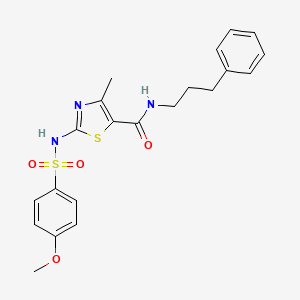![molecular formula C18H9BrN2O B2459939 3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one CAS No. 26559-67-1](/img/structure/B2459939.png)
3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one” is a chemical compound with the molecular formula C18H9BrN2O and a molecular weight of 349.18086 . It is also known by the common name "7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3-bromo-" .
Synthesis Analysis
The synthesis of “3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one” has been reported in the literature . It involves a visible-light-driven cascade radical cyclization process of N-methacryloyl-2-phenylbenzimidazole with a-carbonyl alkyl bromide . This protocol provides an efficient and practical method for the synthesis of various -carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones in outstanding yields, mild reaction conditions, and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of “3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one” consists of a benzimidazoisoquinoline core with a bromo substituent . The exact structure can be found in the referenced source .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one” include a molecular weight of 349.18086 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Dyes and Luminophores
The derivatives of 7H-Benzo[de]anthracen-7-one (benzanthrone), which is a part of the compound, are known to be used in various applications such as dyes and luminophores . These derivatives can be used to create vibrant and stable colors.
Photochromic Materials
Benzanthrone derivatives are also used in the creation of photochromic materials . These materials change their color when exposed to light, making them useful in a variety of applications, from eyewear to security inks.
Fluorescent Markers and Probes
Due to the high photostability and low toxicity of benzanthrone derivatives, many of these dyes can be used as fluorescent probes for the study of proteins, lipids, and living cells . This makes them valuable tools in biological and medical research.
Optoelectronic Properties
Benzanthrone monoamines, which are related to the compound , have been studied for their interesting optoelectronic properties . These properties could make them useful in the development of new electronic devices.
Organic Semiconductors
The compound could potentially find use in the field of organic semiconductors . Organic semiconductors are a promising area of research for the development of flexible and lightweight electronic devices.
Color Filters in Image Sensors
Aromatic imine derivatives, which are related to the compound, have been used as colorants in image sensors . These colorants help to convert optical images into electrical signals, improving the performance of the sensors.
properties
IUPAC Name |
17-bromo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrN2O/c19-13-9-8-11-16-10(13)4-3-5-12(16)18(22)21-15-7-2-1-6-14(15)20-17(11)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHAZZMVKAUVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2459862.png)
![2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid](/img/structure/B2459864.png)
![Ethyl 2,6-dimethyl-5-[(4-phenylphenyl)carbamoylamino]pyridine-3-carboxylate](/img/structure/B2459866.png)

![2,5-dichloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2459872.png)
![3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2459873.png)

![3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459875.png)
![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2459876.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2459878.png)
![Cyclopentyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2459879.png)